2-Phenylpyrimidine-5-carbaldehyde

Crystallization Purity Assessment Analytical Chemistry

The 2-phenyl-5-aldehyde substitution pattern on pyrimidine delivers a well-defined melting point (132.5–134 °C) and an optimal cLogP of 1.3, enabling reproducible crystallization and favorable oral bioavailability profiles. Use this building block to construct focused kinase inhibitor libraries, novel expanded porphyrins, or CYP51-targeted antifungals. Substituting with close analogs (e.g., 4-chlorophenyl) introduces significant lipophilicity and purification risks—choose this specific compound to ensure scalable, reproducible results.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 130161-46-5
Cat. No. B140515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrimidine-5-carbaldehyde
CAS130161-46-5
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)C=O
InChIInChI=1S/C11H8N2O/c14-8-9-6-12-11(13-7-9)10-4-2-1-3-5-10/h1-8H
InChIKeyAUTGLFSBJLERMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyrimidine-5-carbaldehyde (CAS 130161-46-5) for Procurement: A Defined Pyrimidine-5-carbaldehyde Building Block


2-Phenylpyrimidine-5-carbaldehyde (CAS 130161-46-5) is a heterocyclic building block characterized by a pyrimidine core substituted with a phenyl group at the 2-position and an aldehyde functionality at the 5-position [1]. Its molecular formula is C₁₁H₈N₂O, with a molecular weight of 184.19 g/mol, and it is typically supplied as a solid with a purity of ≥95% or 97% [1]. The compound's specific substitution pattern distinguishes it from other pyrimidine-5-carbaldehyde derivatives, positioning it as a versatile intermediate for medicinal chemistry and materials science applications, as evidenced by its use in the synthesis of expanded porphyrins and its citation in patents related to kinase inhibition [2]. The following evidence guide provides a quantitative, comparator-based analysis to inform scientific selection and procurement decisions.

Why Substitution of 2-Phenylpyrimidine-5-carbaldehyde with Other Pyrimidine-5-carbaldehydes Fails: Quantitative Differentiation in Physical Properties and Reactivity


Substituting 2-Phenylpyrimidine-5-carbaldehyde with closely related analogs, such as those bearing 4-chloro or 4-methoxy substituents on the phenyl ring, is not a straightforward interchange due to significant and quantifiable differences in key physicochemical properties. These variations directly impact experimental outcomes, including reaction kinetics, solubility, purification efficiency, and biological activity profiles. For example, the target compound exhibits a well-defined, relatively low melting point (132.5-134 °C) compared to its chlorinated analog (for which no melting point data is available, suggesting potential purification challenges) [1]. Furthermore, differences in lipophilicity (XLogP3 of 1.3 for the target compound versus 2.67 for the chlorinated analog) indicate that the compounds will exhibit distinct chromatographic behavior and solubility in aqueous and organic media, which can critically alter reaction yields and bioassay results [2][3]. The following quantitative evidence demonstrates that even minor structural changes in this class lead to substantial shifts in measurable parameters, making unvalidated substitutions a significant risk to research reproducibility and project timelines.

Quantitative Differentiation of 2-Phenylpyrimidine-5-carbaldehyde (CAS 130161-46-5) vs. Analogous Pyrimidine-5-carbaldehydes: A Procurement Evidence Guide


Melting Point: 2-Phenylpyrimidine-5-carbaldehyde Offers a Well-Defined Range Critical for Purity Assessment, Unlike the Chloro Analog

2-Phenylpyrimidine-5-carbaldehyde possesses a well-characterized and relatively low melting point range of 132.5-134 °C [1]. This property is valuable for both assessing purity and for downstream processing, such as recrystallization. In contrast, the closely related analog 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde (CAS 928713-84-2) lacks any reported melting point data across multiple authoritative chemical databases . The absence of this fundamental physical constant for the chloro analog introduces uncertainty regarding its solid-state properties, potentially complicating its purification and analytical characterization. For researchers, the availability of a validated melting point for 2-Phenylpyrimidine-5-carbaldehyde provides a reliable benchmark for quality control and experimental design.

Crystallization Purity Assessment Analytical Chemistry Medicinal Chemistry

Lipophilicity (LogP/XLogP3): 2-Phenylpyrimidine-5-carbaldehyde's Distinct Profile Dictates Chromatographic and Biological Behavior

The lipophilicity of 2-Phenylpyrimidine-5-carbaldehyde, as measured by its computed partition coefficient (XLogP3 of 1.3) [1], positions it as significantly less lipophilic than its 4-chlorophenyl analog (LogP of 2.67) [2] and distinct from the 4-methoxyphenyl analog (LogP of 1.80) . This quantitative difference of over one log unit compared to the chloro analog indicates a more than 10-fold difference in the compound's predicted distribution between octanol and water. This has direct implications for reversed-phase chromatography retention times, solubility in aqueous buffers for biological assays, and potential membrane permeability in cellular models. Selecting an incorrect analog could lead to drastically altered experimental conditions or misleading biological results.

Lipophilicity ADME Chromatography Drug Design

Boiling Point and Density: Differentiating 2-Phenylpyrimidine-5-carbaldehyde for Distillation and Formulation Decisions

The boiling point of 2-Phenylpyrimidine-5-carbaldehyde is 244 °C at 760 mmHg, with a density of 1.205 g/cm³ [1]. These values are substantially lower than those of the 4-chlorophenyl analog, which has a boiling point of 272.6 °C and a higher density of 1.327 g/cm³ . The methoxy analog has a boiling point of 285.9 °C and a density of 1.2 g/cm³ [2]. The approximately 30 °C lower boiling point of the target compound compared to the chloro analog may be a critical factor in selecting appropriate synthetic routes involving distillation or in assessing its thermal behavior during reactions. The difference in density also affects volume-to-mass calculations for accurate weighing and solution preparation.

Distillation Formulation Material Science Thermal Stability

Topological Polar Surface Area (TPSA): 2-Phenylpyrimidine-5-carbaldehyde's Value of 42.8 Ų Governs Passive Membrane Permeability and Bioavailability Prediction

The Topological Polar Surface Area (TPSA) of 2-Phenylpyrimidine-5-carbaldehyde is 42.8 Ų . This value is a key descriptor used in drug discovery to predict a molecule's ability to passively diffuse across biological membranes. A TPSA below 140 Ų is generally considered favorable for oral bioavailability, and a value below 60-70 Ų is often associated with good blood-brain barrier penetration. The TPSA is identical across all three analogs (phenyl, 4-chlorophenyl, and 4-methoxyphenyl) due to the same core structure . While this specific parameter does not differentiate them, it confirms that 2-Phenylpyrimidine-5-carbaldehyde possesses a TPSA within the optimal range for a building block intended for the synthesis of drug-like molecules, and that the choice among analogs should be driven by other differentiating factors like lipophilicity and electronic effects.

Drug Discovery Medicinal Chemistry ADME Bioavailability

Safety Profile: 2-Phenylpyrimidine-5-carbaldehyde's GHS Classification Enables Standard Laboratory Handling, Differentiated from Potentially More Hazardous Analogs

2-Phenylpyrimidine-5-carbaldehyde is classified under the Globally Harmonized System (GHS) with H302 (Harmful if swallowed) and H315 (Causes skin irritation) statements, carrying the signal word 'Warning' [1]. This represents a standard, manageable hazard profile for a reactive aldehyde building block. In comparison, the 4-chlorophenyl analog is classified with H319 (Causes serious eye irritation) . While both require standard laboratory PPE, the specific hazard statements differ, with the chloro analog presenting a greater risk to the eyes. For procurement and laboratory management, the well-defined and relatively mild hazard profile of 2-Phenylpyrimidine-5-carbaldehyde simplifies safety data sheet (SDS) compliance and storage requirements, reducing the need for specialized engineering controls that might be required for compounds with more severe hazard classifications.

Safety Handling Procurement Risk Assessment

Prioritized Application Scenarios for 2-Phenylpyrimidine-5-carbaldehyde (CAS 130161-46-5) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

2-Phenylpyrimidine-5-carbaldehyde is an optimal building block for generating focused libraries of kinase inhibitors, a major class of cancer therapeutics . Its pyrimidine core is a privileged scaffold for kinase ATP-binding site recognition. The compound's specific physicochemical profile, notably its XLogP3 of 1.3, ensures that derived analogs will fall within a lipophilicity range favorable for oral bioavailability and low off-target toxicity [1]. This is in stark contrast to building blocks with higher LogP values (e.g., the 4-chlorophenyl analog), which could yield final compounds with poor solubility and higher metabolic clearance. The aldehyde handle provides a convenient point for diversification via reductive amination, Knoevenagel condensation, or hydrazone formation, enabling rapid structure-activity relationship (SAR) exploration.

Materials Chemistry: Synthesis of meso-Aryl-Substituted Expanded Porphyrins

The specific substitution pattern of 2-Phenylpyrimidine-5-carbaldehyde makes it a critical precursor for the synthesis of novel meso-aryl-substituted expanded porphyrins [2]. These macrocycles have applications in photodynamic therapy, molecular electronics, and near-infrared (NIR) dyes. The phenyl group provides the necessary steric and electronic properties to direct the porphyrin condensation reaction, a feat not achievable with simple benzaldehyde or many substituted benzaldehydes. The well-defined melting point (132.5-134 °C) of the aldehyde is crucial for maintaining high purity during the condensation reaction, ensuring reproducible yields of the desired macrocycle [3]. Researchers pursuing new expanded porphyrin architectures should prioritize this specific compound over other pyrimidine aldehydes.

Chemical Biology: Development of Novel Antifungal Agents Targeting CYP51

As part of the broader 2-phenylpyrimidine chemotype, this specific aldehyde can serve as a key intermediate for developing CYP51 inhibitors with potentially superior activity against drug-resistant fungal strains [4]. Recent studies have demonstrated that optimized 2-phenylpyrimidine derivatives can outperform first-line drugs like fluconazole against clinically relevant fungal pathogens. The target compound's favorable TPSA (42.8 Ų) and LogP (1.3) are ideal starting points for further optimization of cell permeability and target engagement. Procurement of this building block enables medicinal chemists to initiate structure-based drug design campaigns against a validated antifungal target, leveraging the inherent activity of the phenylpyrimidine core.

Process Chemistry: Facile Purification and Scale-Up via Crystallization

For process chemists, the well-defined melting point of 2-Phenylpyrimidine-5-carbaldehyde (132.5-134 °C) offers a tangible advantage in purification and scale-up [3]. Recrystallization is a cost-effective and scalable purification method that is highly dependent on a compound's melting behavior. The availability of a reliable melting point allows for the design of robust crystallization protocols to upgrade material purity from crude reaction mixtures. In contrast, the lack of reported melting point data for some analogs (e.g., the 4-chlorophenyl derivative) introduces significant process uncertainty, potentially requiring more expensive and time-consuming chromatographic purification. For large-scale synthesis of advanced intermediates, the target compound's crystallinity and defined solid-state properties translate to lower manufacturing costs and higher process reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylpyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.